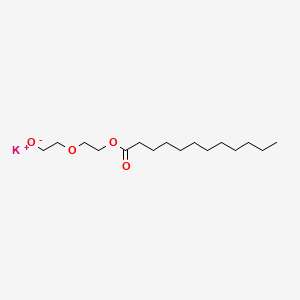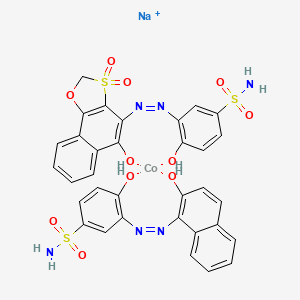
Ethyl hydrogen sulphate, calcium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium ethylsulfate is an organic compound with the molecular formula
C4H10CaO8S2
. It is a calcium salt of ethyl sulfate, where two ethyl sulfate anions are coordinated to a single calcium cation. This compound is known for its applications in various chemical processes and industrial applications.Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium ethylsulfate can be synthesized through the reaction of calcium hydroxide with ethyl sulfate. The reaction typically occurs under controlled conditions to ensure the complete conversion of reactants to the desired product. The general reaction is as follows:
Ca(OH)2+2C2H5OSO3H→Ca(C2H5OSO3)2+2H2O
In this reaction, calcium hydroxide reacts with ethyl sulfate to form calcium ethylsulfate and water. The reaction is typically carried out at room temperature, and the product is purified through crystallization.
Industrial Production Methods
Industrial production of calcium ethylsulfate involves similar chemical reactions but on a larger scale. The process may include additional steps such as filtration, drying, and milling to obtain the final product in the desired form. The use of automated systems and reactors ensures consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium ethylsulfate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, calcium ethylsulfate can hydrolyze to form calcium hydroxide and ethyl sulfate.
Substitution: It can participate in substitution reactions where the ethyl group is replaced by other functional groups.
Complexation: It can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions at room temperature.
Substitution: Various nucleophiles under mild to moderate conditions.
Complexation: Metal salts or organic ligands in solution.
Major Products
Hydrolysis: Calcium hydroxide and ethyl sulfate.
Substitution: New organosulfur compounds depending on the nucleophile used.
Complexation: Metal-organic complexes.
Wissenschaftliche Forschungsanwendungen
Calcium ethylsulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosulfur compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism by which calcium ethylsulfate exerts its effects depends on the specific application. In chemical reactions, it acts as a source of ethyl sulfate anions, which can participate in various transformations. In biological systems, it may interact with cellular components and enzymes, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Calcium ethylsulfate can be compared with other similar compounds such as:
Calcium methylsulfate: Similar structure but with a methyl group instead of an ethyl group.
Calcium propylsulfate: Contains a propyl group instead of an ethyl group.
Calcium butylsulfate: Contains a butyl group instead of an ethyl group.
Uniqueness
Calcium ethylsulfate is unique due to its specific ethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it suitable for specific applications where other compounds may not be as effective.
By understanding the properties, preparation methods, and applications of calcium ethylsulfate, researchers and industry professionals can better utilize this compound in their respective fields.
Eigenschaften
CAS-Nummer |
926-03-4 |
|---|---|
Molekularformel |
C4H10CaO8S2 |
Molekulargewicht |
290.3 g/mol |
IUPAC-Name |
calcium;ethyl sulfate |
InChI |
InChI=1S/2C2H6O4S.Ca/c2*1-2-6-7(3,4)5;/h2*2H2,1H3,(H,3,4,5);/q;;+2/p-2 |
InChI-Schlüssel |
AWSAYQTWGIFWBG-UHFFFAOYSA-L |
Kanonische SMILES |
CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-[2-[[2-[Dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azaniumyl]acetyl]amino]ethylamino]-2-oxoethyl]-dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azanium;dichloride](/img/structure/B15348095.png)

![Tert-butyl2,2-dimethyl-4-{[(trifluoromethyl)sulfonyl]oxy}quinoline-1(2H)-carboxylate](/img/structure/B15348122.png)
![tert-butyl 4-[3-(2,2,2-trifluoroethoxy)phenyl]piperazine-1-carboxylate](/img/structure/B15348124.png)
![7-[N-methyl-N-(3-carboxy-4-hydroxyphenylfonyl)]amino-1-naphthol-3-sulfonic acid](/img/structure/B15348125.png)






